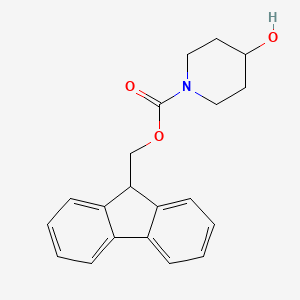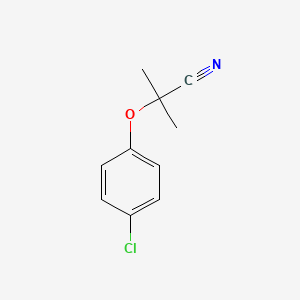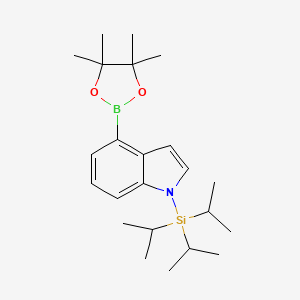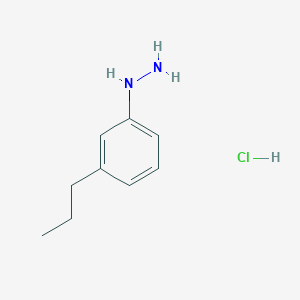
N-Fmoc-4-piperidinol
Descripción general
Descripción
N-Fmoc-4-piperidinol, also known as FMOC-4-HYDROXYPIPERIDINE, is a compound with the molecular formula C20H21NO3 . It is used in organic synthesis, particularly in the synthesis of peptides .
Synthesis Analysis
N-Fmoc-4-piperidinol is used in Fmoc solid phase peptide synthesis (SPPS-Fmoc/tBu). The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is removed using reagents like 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ) .Molecular Structure Analysis
The molecular structure of N-Fmoc-4-piperidinol consists of 20 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group of N-Fmoc-4-piperidinol is removed using a base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
N-Fmoc-4-piperidinol has a molecular weight of 323.386 Da. It has a density of 1.26 g/cm3 and a boiling point of 510.7°C at 760 mmHg .Aplicaciones Científicas De Investigación
Deprotection Reagents in Peptide Synthesis
N-Fmoc-4-piperidinol is commonly employed in the Fmoc solid-phase peptide synthesis (Fmoc-SPPS) as a protective group for amino acids. The Fmoc group's removal, a key step in peptide synthesis, is typically achieved through the use of cyclic secondary amines like piperidine. The choice of deprotection reagent is crucial as it influences the yield and purity of the synthesized peptides. Research comparing the efficiency of different deprotection reagents, including piperidine, 4-methylpiperidine, and piperazine, suggests that while these reagents are largely interchangeable, factors such as toxicity, reagent handling, and by-product formation must be considered (Luna et al., 2016).
Enhancing Solid-Phase Peptide Synthesis
Innovative approaches to solid-phase peptide synthesis utilizing Fmoc-protected amino acids have been developed to improve the efficiency and outcomes of peptide production. For instance, diffusion-based deprotection strategies in mesoporous materials highlight the potential for controlled functionalization of porous silica particles, which is beneficial for catalysis or drug delivery applications (Cheng & Landry, 2007). Moreover, the exploration of safer and more efficient Fmoc deprotection methodologies, such as using piperazine and DBU, offers advantages in reducing deletion sequences and enhancing the synthesis of difficult peptide sequences (Ralhan, Krishnakumar, & Gupta, 2015).
Applications in Hydrogel Formation and Antibacterial Agents
Beyond peptide synthesis, N-Fmoc-4-piperidinol derivatives have been studied for their potential in forming hydrogels through self-assembly. These hydrogels, functionalized with Fmoc peptides, show promising antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating their utility in biomedical applications (Debnath, Shome, Das, & Das, 2010).
Safety And Hazards
Direcciones Futuras
The use of 4-methylpiperidine as a reagent for deprotection of the amino acid alpha amino group in SPPS-Fmoc/tBu has been evaluated. The results suggest that it is possible to obtain synthetic peptides efficiently by the strategy SPPS-Fmoc/tBu when 4-methylpiperidine is used as a reagent to remove Fmoc groups .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-14-9-11-21(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANUFRHHXWZNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363608 | |
| Record name | N-Fmoc-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-4-piperidinol | |
CAS RN |
351184-42-4 | |
| Record name | N-Fmoc-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-amino-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1596778.png)



![4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1596783.png)



![2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL](/img/structure/B1596789.png)




![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1596800.png)